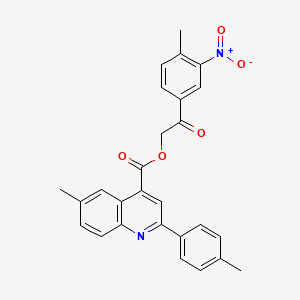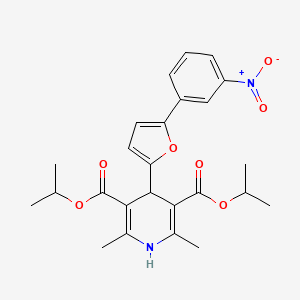![molecular formula C23H24N2OS B11621774 (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine est un composé organique caractérisé par sa structure unique, qui comprend un cycle thiazole et un groupe prop-2-énamine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine implique généralement les étapes suivantes :
Formation du cycle thiazole : Cela peut être obtenu par la réaction de l’isothiocyanate de 4-méthylphényle avec une amine appropriée sous reflux.
Réaction de couplage : Le dérivé thiazole est ensuite couplé à la 4-tert-butylbenzaldéhyde en présence d’une base telle que le carbonate de potassium et d’un solvant comme le diméthylformamide (DMF).
Amidation : L’étape finale implique l’amidation du produit résultant avec la prop-2-énamine en conditions acides ou basiques pour obtenir le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, conduisant à la formation d’amides ou d’alcools réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazole, à l’aide de réactifs tels que les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénures d’alkyle en présence d’une base comme l’hydrure de sodium.
Principaux produits formés
Oxydation : Oxydes correspondants ou acides carboxyliques.
Réduction : Amides ou alcools réduits.
Substitution : Dérivés thiazoliques alkylés.
Applications de la recherche scientifique
(2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de (2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole est connu pour interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Ce composé peut également interférer avec les voies de signalisation cellulaire, ce qui conduit à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E)-3-(4-tert-butylphényl)-N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]prop-2-énamine : Structure similaire mais avec un substituant chlore.
(2E)-3-(4-tert-butylphényl)-N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]prop-2-énamine : Structure similaire mais avec un substituant fluor.
Unicité
L’unicité de (2E)-3-(4-tert-butylphényl)-N-[4-(4-méthylphényl)-1,3-thiazol-2-yl]prop-2-énamine réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. La présence des groupes tert-butyle et méthyle peut améliorer sa stabilité et sa bioactivité par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C23H24N2OS |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C23H24N2OS/c1-16-5-10-18(11-6-16)20-15-27-22(24-20)25-21(26)14-9-17-7-12-19(13-8-17)23(2,3)4/h5-15H,1-4H3,(H,24,25,26)/b14-9+ |
Clé InChI |
OIXFDYZDAMFWIE-NTEUORMPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)
![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)

![(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11621705.png)
![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621711.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)

![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
